molecular formula C17H17N3O5S B2371117 Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate CAS No. 478246-65-0

Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate

Cat. No. B2371117
M. Wt: 375.4
InChI Key: MYYCJXBTUJXSQL-UHFFFAOYSA-N
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Description

“Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate” is a chemical compound with the molecular formula C17H17N3O5S . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a nitro group and a carboxylate ester. The ester is linked to a piperazine ring, which is further substituted with a thiophene ring via a carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 375.4. More specific properties like melting point, boiling point, and density are not provided .

Scientific Research Applications

Crystallographic Analysis

  • Crystal Structure Studies : Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate and related compounds have been extensively studied for their crystal structures using X-ray diffraction analysis. The piperazine ring's conformation and the crystal packing of these compounds have been particularly noted. For example, the piperazine ring in some compounds adopts a typical chair conformation, while in others, it adopts a boat conformation, indicating a significant structural diversity in these types of compounds (Little, Jenkins & Vaughan, 2008).

Chemical Synthesis and Modification

  • Synthesis of Analogues and Derivatives : There has been notable progress in synthesizing various analogues and derivatives of Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate. These efforts are primarily aimed at creating compounds with potential biological activity or for furthering chemical understanding of the structure-activity relationships (Liu Ya-hu, 2010).

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR)

  • QSAR Studies : Quantitative structure–activity relationship (QSAR) studies have been conducted on various derivatives to understand the relationship between the structural features of these compounds and their biological activities. This involves computational methods like molecular orbital theory and density functional theory to predict the activities of these compounds (Al-Masoudi, Salih & Al-Soud, 2011).

Biological Studies and Applications

  • Antimicrobial and Anti-TMV Activities : Some derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. Additionally, certain compounds have shown promising antiviral activities against Tobacco mosaic virus (TMV), indicating potential applications in managing viral infections and diseases (Krishna Reddy et al., 2013).

Supramolecular Chemistry

  • Supramolecular Associations and Polymorphism : Studies have revealed interesting insights into the supramolecular associations and polymorphic behaviors of these compounds. This includes the formation of hydrogen bonds, charge-assisted interactions, and packing efficiencies, providing valuable information on the stability and properties of these compounds at the molecular level (Jotani, Wardell & Tiekink, 2018).

Safety And Hazards

The safety data sheet (SDS) for this compound should provide comprehensive information about its hazards, handling, storage, and disposal. Unfortunately, the SDS is not available in the retrieved resources .

Future Directions

The future directions for this compound are not specified in the available resources. Given its use in pharmaceutical testing , it may be part of ongoing research to develop new drugs or therapies. Further studies would be needed to fully understand its potential applications.

properties

IUPAC Name

methyl 3-nitro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-25-17(22)12-4-5-13(14(11-12)20(23)24)18-6-8-19(9-7-18)16(21)15-3-2-10-26-15/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYCJXBTUJXSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate

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